pKa Differentiation: 5-Methylbenzimidazole vs. Unsubstituted Benzimidazole
5-Methylbenzimidazole exhibits a higher pKa (5.75 ± 0.01 by CE; 5.84 by spectrophotometry) compared to unsubstituted benzimidazole (5.49 ± 0.02 by CE; 5.43 by spectrophotometry), indicating its stronger basic character [1].
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 5.75 ± 0.01 (CE), 5.84 (spectrophotometry) |
| Comparator Or Baseline | Unsubstituted benzimidazole: 5.49 ± 0.02 (CE), 5.43 (spectrophotometry) |
| Quantified Difference | ΔpKa ≈ 0.26 (CE) to 0.41 (spectrophotometry) higher for 5-Methylbenzimidazole |
| Conditions | Capillary electrophoresis (CE) and UV spectrophotometry at zero ionic strength |
Why This Matters
The higher pKa value of 5-Methylbenzimidazole influences its protonation state at physiological pH, impacting solubility, membrane permeability, and binding affinity in biological systems, making it a distinct choice for drug design compared to unsubstituted benzimidazole.
- [1] Varvounis, G.; Tsemperlidou, E. Comprehensive Heterocyclic Chemistry IV. 2022, 4.02.4.2.2. DOI: 10.1016/B978-0-12-818655-8.00140-2. View Source
